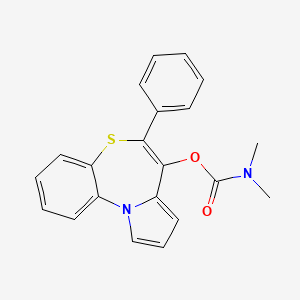

Benzothiazepine analog 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

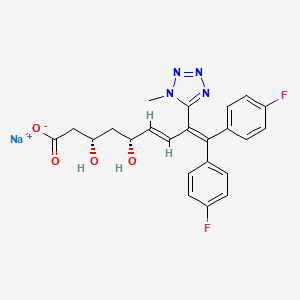

Benzothiazepine analog 4 is a derivative of the benzothiazepine class of compounds, which are known for their diverse pharmacological properties. Benzothiazepines are heterocyclic compounds containing a benzene ring fused to a thiazepine ring. These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative disorders, and as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazepine analog 4 typically involves the condensation of 2-aminobenzenethiol with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which cyclizes to form the benzothiazepine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as dimethylformamide or tetrahydrofuran.

-

Step 1: Formation of Thioether

Reagents: 2-aminobenzenethiol, α-haloketone (or α-haloester)

Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)

Product: Thioether intermediate

-

Step 2: Cyclization

Conditions: Heating, solvent (e.g., tetrahydrofuran)

Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for reagent addition and product isolation. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzothiazepine analog 4 undergoes various chemical reactions, including:

-

Oxidation: The sulfur atom in the thiazepine ring can be oxidized to form sulfoxides or sulfones.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

Conditions: Mild to moderate temperatures

Products: Sulfoxides, sulfones

-

Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.

Reagents: Sodium borohydride, lithium aluminum hydride

Conditions: Room temperature to reflux

Products: Alcohols

-

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Reagents: Nitric acid, halogens (e.g., chlorine, bromine)

Conditions: Acidic or basic conditions

Products: Nitrobenzothiazepines, halobenzothiazepines

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its role in modulating biological pathways, particularly those involving calcium signaling.

Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases and stroke.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzothiazepine analog 4 involves its interaction with calcium ion channels. By binding to these channels, it modulates the flow of calcium ions into cells, which is crucial for various cellular processes. This modulation helps in reducing calcium overload in neurons, thereby providing neuroprotection in conditions such as stroke and neurodegenerative diseases . The compound also exhibits antioxidant properties, further contributing to its protective effects.

Comparison with Similar Compounds

Benzothiazepine analog 4 is compared with other benzothiazepine derivatives and similar compounds:

Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina. This compound shares similar calcium channel blocking properties but may have different pharmacokinetic profiles.

CGP37157: Another benzothiazepine derivative known for its neuroprotective properties.

Verapamil: A phenylalkylamine calcium channel blocker used for similar indications as diltiazem. This compound may offer advantages in terms of selectivity and reduced side effects.

Properties

Molecular Formula |

C21H18N2O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |

InChI Key |

FGXDSIINDRBSII-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)

![2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B10782427.png)

![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)

![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)

![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)

![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)

![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)